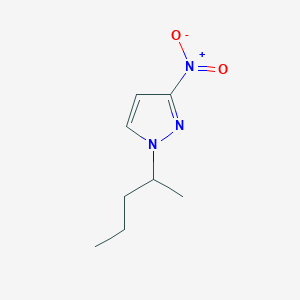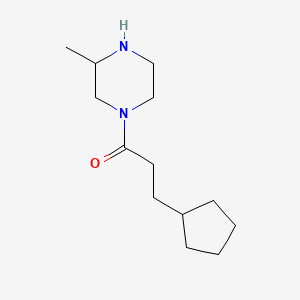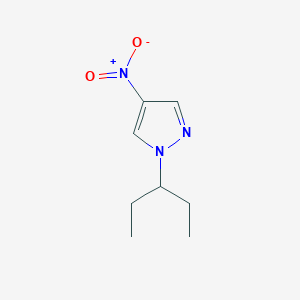![molecular formula C11H16BrNO B6362009 4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol CAS No. 157729-24-3](/img/structure/B6362009.png)
4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol” is a chemical compound with the molecular formula C11H16BrNO . It has a molecular weight of 258.15 .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol” includes a phenol group, a bromine atom, and a 2-methylpropylamino group . The molecule contains a total of 37 bonds, including 17 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 aromatic hydroxyl group .Aplicaciones Científicas De Investigación
Crystal Structure and Theoretical Studies
- Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol has been synthesized and characterized. Its molecular geometry from X-ray crystallography was compared with density function method calculations, showing that DFT can well reproduce the structure of the title compound (Khalaji et al., 2017).
Synthesis and Biological Activities
- Trinuclear Nickel(II) complexes using ligands derived from this compound have shown antimicrobial activities. These complexes were characterized by elemental analysis, IR, and UV-Vis spectroscopy, and their crystal structures were determined by X-ray crystallography (Hou et al., 2020).
- Dinuclear manganese(II) complexes with this compound as ligands were synthesized, showing catalase-like activity and suggesting the presence of oxomanganese(IV) intermediates (Higuchi et al., 1994).
- Sulfonamide-derived ligands and their transition metal complexes have been synthesized with this compound, showing significant antibacterial and antifungal activity (Chohan & Shad, 2011).
Synthesis and Structural Analyses
- Copper(II) and oxido-vanadium(IV) complexes of a derivative of this compound were synthesized, with their thermolyses studied in three stages, leading to metal oxide formation (Takjoo et al., 2013).
Schiff Base Compound Studies
- A Schiff base compound using a derivative of 4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol showed excellent antibacterial activities (Wang et al., 2008).
Propiedades
IUPAC Name |
4-bromo-2-[(2-methylpropylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-8(2)6-13-7-9-5-10(12)3-4-11(9)14/h3-5,8,13-14H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVNRTPZFYGGEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C(C=CC(=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(Butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6361940.png)
![3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6361945.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6361950.png)
![(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6361955.png)
![4-[(Butylamino)methyl]-N,N-diethylaniline dihydrochloride](/img/structure/B6361964.png)
![2-[3-(3-Amino-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6361967.png)

![2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361979.png)
![2-Ethoxy-6-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361981.png)


